molecular formula C17H17F3N6O B2653749 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034380-99-7

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2653749
CAS No.: 2034380-99-7
M. Wt: 378.359
InChI Key: ILDLBEHMGNIRIT-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N6O and its molecular weight is 378.359. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide (hereafter referred to as "the compound") is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17F3N4O2SC_{18}H_{17}F_3N_4O_2S, with a molecular weight of approximately 410.42 g/mol. It features a trifluoromethyl group and a tetrahydrotriazolo moiety, which are often associated with enhanced biological activity.

Structural Formula

1 methyl N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 1H indazole 3 carboxamide\text{1 methyl N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 1H indazole 3 carboxamide}

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole and pyridine rings have shown significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of synthesized compounds against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds featuring similar structural motifs to the target compound .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CT47D27.3

The mechanism by which the compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some triazole derivatives have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

Other Biological Activities

Beyond anticancer properties, the compound may exhibit antimicrobial activities due to its structural features. Triazole derivatives have been reported to possess significant antibacterial properties against various pathogenic bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to our compound:

  • Synthesis and Evaluation : One study synthesized a series of fluorinated triazole derivatives and evaluated their antiproliferative activities against cancer cell lines. The results indicated that modifications in the triazole structure could lead to enhanced biological efficacy .
  • Mechanistic Insights : Another research focused on the interaction of triazole derivatives with PARP enzymes, revealing that certain modifications could significantly improve selectivity and potency against cancer cells harboring BRCA mutations .
  • Comparative Analysis : A comparative study on various triazole derivatives highlighted that those with trifluoromethyl substitutions demonstrated superior activity against specific cancer types compared to their non-fluorinated counterparts .

Properties

IUPAC Name

1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-25-12-5-3-2-4-11(12)15(24-25)16(27)21-8-14-23-22-13-7-6-10(9-26(13)14)17(18,19)20/h2-5,10H,6-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLBEHMGNIRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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